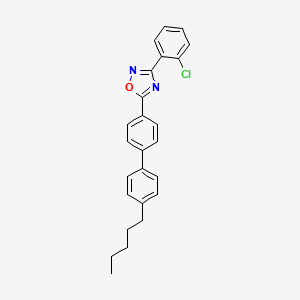![molecular formula C20H17N5O2S B11697720 (4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-(2-phenylhydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697720.png)
(4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-(2-phenylhydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4Z)-2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-(2-phenylhydrazinyliden)-2,4-dihydro-3H-pyrazol-3-on ist eine komplexe organische Verbindung, die eine einzigartige Kombination funktioneller Gruppen aufweist, darunter ein Thiazolring, ein Pyrazolon-Kern und ein Phenylhydrazon-Rest.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (4Z)-2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-(2-phenylhydrazinyliden)-2,4-dihydro-3H-pyrazol-3-on umfasst typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg beinhaltet die folgenden Schritte:
Bildung des Thiazolrings: Der Thiazolring kann durch Reaktion von 4-Methoxybenzaldehyd mit Thiosemicarbazid unter sauren Bedingungen synthetisiert werden.
Bildung des Pyrazolon-Kerns: Der Pyrazolon-Kern wird durch die Reaktion von Ethylacetoacetat mit Hydrazinhydrat gebildet.
Kupplungsreaktion: Der letzte Schritt beinhaltet die Kupplung des Thiazolderivats mit dem Pyrazolonderivat in Gegenwart eines geeigneten Katalysators und unter kontrollierten Temperatur- und pH-Bedingungen.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die Optimierung des oben genannten Synthesewegs zur Steigerung der Ausbeute und Reinheit umfassen. Dies kann die Verwendung von Durchflussreaktoren, fortschrittlichen Reinigungsverfahren und Automatisierung umfassen, um eine gleichbleibende Qualität und Skalierbarkeit zu gewährleisten.
Chemische Reaktionsanalyse
Arten von Reaktionen
(4Z)-2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-(2-phenylhydrazinyliden)-2,4-dihydro-3H-pyrazol-3-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere am Phenylhydrazon-Rest, unter Verwendung von Reagenzien wie Halogenen oder Alkylierungsmitteln.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Brom in Essigsäure.
Hauptprodukte
Oxidation: Bildung der entsprechenden Carbonsäuren oder Ketone.
Reduktion: Bildung der entsprechenden Alkohole oder Amine.
Substitution: Bildung von halogenierten oder alkylierten Derivaten.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Sie dient als Vorläufer bei der Synthese von heterocyclischen Verbindungen und kann in verschiedenen organischen Transformationen eingesetzt werden.
Biologie
In der biologischen Forschung wird die Verbindung auf ihr Potenzial als bioaktives Molekül untersucht. In Vorstudien hat sie sich als vielversprechend als antimikrobielles und Antikrebsmittel erwiesen.
Medizin
In der medizinischen Chemie wird (4Z)-2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-(2-phenylhydrazinyliden)-2,4-dihydro-3H-pyrazol-3-on auf seine potenziellen therapeutischen Eigenschaften untersucht. Es wird untersucht, ob es in der Lage ist, bestimmte Enzyme und Signalwege zu hemmen, die an Krankheitsprozessen beteiligt sind.
Industrie
Im Industriebereich wird diese Verbindung bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften eingesetzt. Sie wird auch in der Formulierung von Spezialchemikalien und Pharmazeutika verwendet.
Wirkmechanismus
Der Wirkmechanismus von (4Z)-2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-(2-phenylhydrazinyliden)-2,4-dihydro-3H-pyrazol-3-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung bindet bekanntermaßen an Enzyme und Rezeptoren und moduliert deren Aktivität. Zum Beispiel kann sie die Aktivität bestimmter Kinasen oder Proteasen hemmen, was zu nachgeschalteten Auswirkungen auf zelluläre Signalwege und Prozesse führt.
Analyse Chemischer Reaktionen
Types of Reactions
(4E)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-(2-PHENYLHYDRAZIN-1-YLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound. Substitution reactions can lead to the formation of various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(4E)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-(2-PHENYLHYDRAZIN-1-YLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (4E)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-(2-PHENYLHYDRAZIN-1-YLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Fluorodeschloroketamin: Ein dissoziatives Anästhetikum, das mit Ketamin verwandt ist.
N-(tert-Butyl)-4′-((6-iod-4-oxo-2-propylchinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamid: Eine Verbindung, die in der Arylhalogenidchemie verwendet wird.
Einzigartigkeit
Was (4Z)-2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-(2-phenylhydrazinyliden)-2,4-dihydro-3H-pyrazol-3-on auszeichnet, ist seine einzigartige Kombination funktioneller Gruppen, die ihm eine besondere chemische Reaktivität und biologische Aktivität verleihen. Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen, und seine potenziellen therapeutischen Anwendungen machen es zu einer Verbindung von großem Interesse in verschiedenen Forschungsbereichen.
Eigenschaften
Molekularformel |
C20H17N5O2S |
|---|---|
Molekulargewicht |
391.4 g/mol |
IUPAC-Name |
2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-phenyldiazenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C20H17N5O2S/c1-13-18(23-22-15-6-4-3-5-7-15)19(26)25(24-13)20-21-17(12-28-20)14-8-10-16(27-2)11-9-14/h3-12,24H,1-2H3 |
InChI-Schlüssel |
IBCZXLUYACQFFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)OC)N=NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-pyridin-4-ylmethylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B11697638.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-2-{[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide](/img/structure/B11697642.png)
![N'-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11697646.png)


![N'-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide](/img/structure/B11697660.png)
![ethyl 2-({[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11697663.png)
![N'-[(E)-[2-(4-Methylpiperidin-1-YL)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylidene]benzohydrazide](/img/structure/B11697664.png)
![2-{(2Z)-2-[3-(4-nitrophenyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzonitrile](/img/structure/B11697666.png)
![(4E)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697668.png)
![3-[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide](/img/structure/B11697674.png)
![2-[(5Z)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B11697677.png)
![(5E)-5-[3,5-diiodo-4-(prop-2-en-1-yloxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11697682.png)

